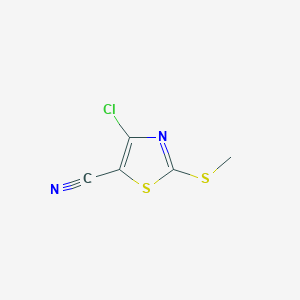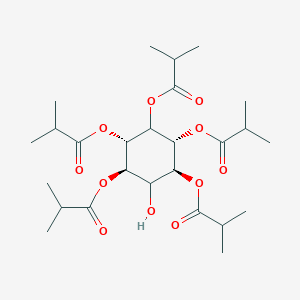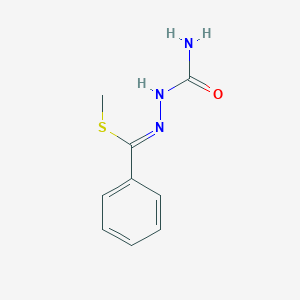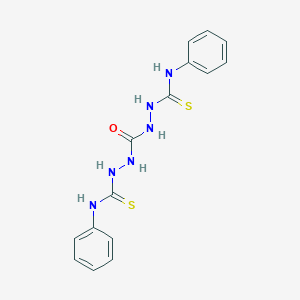
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile
Vue d'ensemble
Description
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family, which is known for its diverse biological activities.
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile are currently unknown. This compound is structurally similar to other thiazole derivatives, which have been found to interact with various biological targets . .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The exact interaction between this compound and its targets would depend on the specific target and the biochemical context.
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile are currently unknown. Given the diversity of thiazole derivatives and their targets, this compound could potentially affect a wide range of biochemical pathways .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile in lab experiments is its diverse biological activity. This compound has been shown to have antibacterial, antifungal, and anticancer properties, making it a useful tool for studying various biological processes. Additionally, the synthesis method for this compound is relatively simple and yields high purity products.
One limitation of using 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling and using this compound.
Orientations Futures
There are several future directions for research on 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile. One potential direction is to further investigate the compound's potential as a fluorescent probe in bioimaging studies. Additionally, more research could be done to elucidate the compound's mechanism of action and its interactions with biological targets. Finally, research could be done to optimize the synthesis method for this compound and to develop more efficient and sustainable methods for its production.
Applications De Recherche Scientifique
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been evaluated for its antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe in bioimaging studies. Additionally, 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile has been studied for its ability to inhibit certain enzymes and its potential as a catalyst in organic reactions.
Propriétés
IUPAC Name |
4-chloro-2-methylsulfanyl-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S2/c1-9-5-8-4(6)3(2-7)10-5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVZRZHCGGGPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Amino(nitramido)methylidene]-2,3-diphenylguanidine](/img/structure/B515001.png)
![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-phenyldiazene](/img/structure/B515002.png)
![(3-{[(3,5-Dinitrobenzoyl)oxy]methyl}-4,4,8,10,10-pentamethyltricyclo[6.3.1.0~2,6~]dodeca-2,6-dien-1-yl)methyl 3,5-dinitrobenzoate](/img/structure/B515004.png)
![Methyl 4-hydrazono-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carboxylate](/img/structure/B515005.png)
![1-[Amino(nitramido)methylidene]-2,3-bis(4-methylphenyl)guanidine](/img/structure/B515007.png)
![1-[bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea](/img/structure/B515009.png)

![2,3,4,5-Tetrakis[(2,2-dimethylpropanoyl)oxy]-6-hydroxycyclohexyl pivalate](/img/structure/B515013.png)




![2,3,4,5,6-Pentakis[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515022.png)
![3-[Tert-butyl(dimethyl)silyl]-2-benzothiophene-1-carbaldehyde](/img/structure/B515024.png)